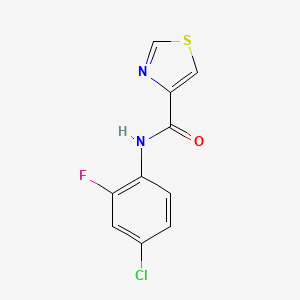![molecular formula C16H16ClN5S B12243160 2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12243160.png)
2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring fused with a piperazine ring substituted with a chloropyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with 5-chloropyrimidine under controlled conditions. The final step involves the cyclization of the intermediate to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that are scalable. The process involves the use of readily available starting materials and optimized reaction conditions to ensure high purity and yield. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Buspirone Hydrochloride: A similar compound with anxiolytic properties.
2-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl-1H-benzo[d]imidazoles: Compounds with potential therapeutic effects on alpha1-adrenergic receptors.
Uniqueness
2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with a chloropyrimidine-substituted piperazine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H16ClN5S |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C16H16ClN5S/c1-11-3-2-4-13-14(11)20-16(23-13)22-7-5-21(6-8-22)15-18-9-12(17)10-19-15/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
FDKVZJGODLLOQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(pyridin-4-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B12243082.png)
![6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B12243088.png)
![N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12243089.png)
![1-(2-Fluorophenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12243100.png)
![9-ethyl-6-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12243101.png)
![2-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12243108.png)
![5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B12243115.png)
![3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoropyridine](/img/structure/B12243123.png)

![2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B12243129.png)
![2-ethoxy-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B12243137.png)
![3,5-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B12243142.png)
![1-[2-(Trifluoromethyl)phenylsulfonyl]pyrrolidine](/img/structure/B12243151.png)
![5-(2-phenoxyethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B12243153.png)
